4-[(4-Chloro-2-nitrophenyl)azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one
Description
4-[(4-Chloro-2-nitrophenyl)azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one is an azo compound featuring a pyrazol-3-one core substituted with a methyl group at position 5 and an azo-linked 4-chloro-2-nitrophenyl group at position 2. Azo compounds are widely studied for their applications in dyes, pigments, and pharmaceuticals due to their structural versatility and electronic properties. The presence of electron-withdrawing groups (e.g., nitro and chloro) enhances stability and influences reactivity, making this compound a candidate for catalytic or bioactive applications .
Properties
IUPAC Name |
4-[(4-chloro-2-nitrophenyl)diazenyl]-3-methyl-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN5O3/c1-5-9(10(17)15-12-5)14-13-7-3-2-6(11)4-8(7)16(18)19/h2-4,9H,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJHLTQHSDRTBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001141641 | |
| Record name | 4-[2-(4-Chloro-2-nitrophenyl)diazenyl]-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001141641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14730-30-4 | |
| Record name | 4-[2-(4-Chloro-2-nitrophenyl)diazenyl]-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14730-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((4-Chloro-2-nitrophenyl)azo)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014730304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[2-(4-Chloro-2-nitrophenyl)diazenyl]-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001141641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(4-chloro-2-nitrophenyl)azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Diazonium Salt Preparation
4-Chloro-2-nitroaniline is diazotized using nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C. The reaction proceeds as follows:
Maintaining low temperatures prevents premature decomposition of the diazonium salt.
Azo Coupling with Pyrazolone
The diazonium salt reacts with 5-methyl-3H-pyrazol-3-one in an aqueous alkaline medium (pH 8–9). The pyrazolone’s active methylene group facilitates electrophilic substitution at the para position relative to the carbonyl group:
Yields typically range from 65% to 75% under optimized conditions.
Traditional Multi-Step Synthesis
Synthesis of 5-Methyl-3H-pyrazol-3-one
5-Methyl-3H-pyrazol-3-one is prepared via cyclocondensation of ethyl acetoacetate with hydrazine hydrate:
Reaction conditions:
Diazotization and Coupling
Combining the intermediates:
-
Diazotization : 4-Chloro-2-nitroaniline (1 eq) in HCl/NaNO₂ at 0–5°C.
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Coupling : Add pyrazolone (1.2 eq) in NaOH (10% w/v) at 10°C.
-
Isolation : Precipitate product by acidifying to pH 3–4.
Key Parameters :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 0–10°C | ±15% |
| pH | 8.5–9.0 | ±20% |
| Molar Ratio (Pyrazolone:Diazonium) | 1.2:1 | +10% |
Purification via recrystallization from ethanol/water (1:3) enhances purity to >95%.
One-Pot Solvent-Free Synthesis
A modern approach eliminates solvent use, enhancing atom economy and reducing waste.
Reaction Protocol
-
Grinding : Mechanochemically mix 4-chloro-2-nitroaniline (1 eq), NaNO₂ (1.1 eq), and 5-methyl-3H-pyrazol-3-one (1.2 eq).
-
Acid Activation : Add concentrated HCl (2 eq) dropwise while grinding.
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Neutralization : Adjust to pH 7–8 with NaHCO₃.
Advantages :
Catalytic Methods for Enhanced Efficiency
Triethylamine-Catalyzed Coupling
Triethylamine (TEA, 5 mol%) accelerates the coupling step by deprotonating the pyrazolone:
Conditions :
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 80°C) reduces reaction time to 10–15 minutes:
| Method | Time | Yield |
|---|---|---|
| Conventional | 6 h | 75% |
| Microwave | 15 min | 89% |
Analytical Characterization
Post-synthesis analysis confirms structure and purity:
-
IR Spectroscopy :
-
¹H NMR (DMSO-d₆) :
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Traditional | 65–75 | 90–95 | 8–10 h | Moderate |
| One-Pot Solvent-Free | 78–85 | 92–96 | 1–2 h | High |
| Catalytic (TEA) | 88–92 | 97–99 | 3–4 h | High |
Challenges and Optimization Strategies
-
Byproduct Formation : Over-diazotization generates phenolic byproducts. Mitigated by strict temperature control (<5°C).
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pH Sensitivity : Coupling efficiency drops below pH 8. Automated pH stabilization recommended.
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Solvent Selection : Ethanol/water mixtures reduce pyrazolone hydrolysis vs. pure aqueous systems.
Industrial-Scale Adaptations
For bulk production (≥100 kg batches):
Chemical Reactions Analysis
4-[(4-Chloro-2-nitrophenyl)azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst or chemical reductants such as tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The azo group can be oxidized under specific conditions to form different products.
Scientific Research Applications
Biological Research
Antimicrobial Activity
Studies have demonstrated that azo compounds, including 4-[(4-Chloro-2-nitrophenyl)azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one, exhibit significant antimicrobial properties. Research indicates that this compound can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several azo compounds, including this one. The results showed a notable inhibition of growth against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, suggesting its potential use in pharmaceutical formulations aimed at treating bacterial infections .
Analytical Chemistry
Colorimetric Analysis
The compound's strong color properties allow it to be used in colorimetric assays for detecting various analytes. Its absorbance characteristics can be exploited to quantify substances in solution through UV-Vis spectroscopy.
Data Table: Absorbance Characteristics
| Wavelength (nm) | Absorbance |
|---|---|
| 400 | 0.85 |
| 450 | 1.02 |
| 500 | 0.75 |
This data indicates that the compound exhibits maximum absorbance at around 450 nm, which is ideal for analytical applications requiring sensitivity and specificity.
Material Science
Dyeing Applications
Due to its vibrant color and stability, this azo compound is used in textile dyeing processes. Its application extends to synthetic fibers where it imparts desirable color properties while maintaining resistance to fading.
Case Study: Textile Dyeing
Research conducted by Textile Research Journal highlighted the efficacy of this compound in dyeing polyester fabrics. The study found that fabrics dyed with this azo compound exhibited excellent wash fastness and light fastness properties, making it suitable for commercial textile applications .
Mechanism of Action
The mechanism of action of 4-[(4-Chloro-2-nitrophenyl)azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one involves its interaction with molecular targets through its azo and nitro groups. These functional groups can participate in redox reactions and form complexes with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Insights
- Electronic Effects : Nitro and chloro groups in the target compound enhance electrophilicity, favoring interactions with nucleophilic biological targets (e.g., thiols in enzymes).
- Bioactivity Trends : Azo and hydrazone linkages correlate with antifungal/anticancer activities, while sulfonamides and nitro groups may improve target specificity .
- Physicochemical Properties :
- Molecular weight ranges: 338–458 g/mol for analogs, suggesting moderate bioavailability.
- LogP values (estimated): Higher for aryl-substituted derivatives due to hydrophobicity.
Biological Activity
4-[(4-Chloro-2-nitrophenyl)azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one, also known by its CAS number 14730-30-4, is an azo compound notable for its vibrant color and diverse applications in dyeing and biological staining. This article explores its biological activity, including mechanisms of action, potential health effects, and relevant case studies.
- Molecular Formula : C10H8ClN5O3
- Molecular Weight : 281.65 g/mol
- IUPAC Name : 4-[(4-chloro-2-nitrophenyl)diazenyl]-3-methyl-1,4-dihydropyrazol-5-one
The biological activity of this compound can be attributed to its functional groups, particularly the azo () and nitro () groups. These groups can participate in various biochemical interactions, including:
- Redox Reactions : The nitro group can undergo reduction to form amino compounds, which may have different biological effects.
- Metal Complexation : The compound can form complexes with metal ions, potentially influencing enzymatic activities and metabolic pathways.
- Enzymatic Cleavage : Biological systems contain azoreductases that can cleave the azo bond, leading to the release of aromatic amines which may exhibit toxicity or mutagenicity .
Biological Activity and Health Effects
Research indicates that azo compounds can pose health risks due to their potential to release carcinogenic amines upon metabolic cleavage. Specific studies have highlighted:
- Toxicity : Azo dyes are known to cause allergic reactions and skin sensitization in some individuals. The nitro group in this compound may also contribute to cytotoxic effects .
- Mutagenicity : Certain metabolites derived from azo compounds have been classified as mutagens, raising concerns about their long-term exposure effects .
Case Study 1: Cytotoxicity Assessment
A study assessed the cytotoxic effects of various azo compounds, including this compound. Results indicated significant cytotoxicity in human cell lines at elevated concentrations, suggesting a dose-dependent relationship with cellular damage.
Case Study 2: Environmental Impact
Research into the degradation of azo dyes in wastewater treatment revealed that compounds like this compound can resist biodegradation processes. This persistence raises concerns about their accumulation and potential ecological toxicity .
Comparative Analysis
To understand the unique properties of this compound compared to similar azo compounds, a comparative analysis is presented below:
| Compound Name | Molecular Formula | Biological Activity | Toxicity Level |
|---|---|---|---|
| 4-Aminoazobenzene | C12H12N2 | Mutagenic | High |
| 4-Nitroaniline | C6H6N2O2 | Carcinogenic potential | Moderate |
| This compound | C10H8ClN5O3 | Cytotoxic; potential mutagen | Moderate |
Q & A
Q. Table 1: Optimization Parameters for Azo Coupling
(Basic) Which spectroscopic and crystallographic techniques are recommended for structural confirmation?
Answer:
- X-ray crystallography (XRD) : Resolves tautomeric forms (e.g., keto-enol) and confirms azo (N=N) bond geometry .
- ¹H/¹³C NMR : Identifies methyl (δ 2.3 ppm) and aromatic protons (δ 7.5–8.1 ppm) .
- IR spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and azo (N=N, ~1600 cm⁻¹) stretches .
Q. Table 2: Key Spectroscopic Signatures
| Technique | Diagnostic Peaks | Structural Insight | Reference |
|---|---|---|---|
| XRD | Crystal lattice parameters | Confirms tautomeric form | |
| ¹H NMR | δ 2.3 (CH₃), δ 8.1 (aromatic H) | Methyl and aryl groups | |
| IR | 1600 cm⁻¹ (N=N), 1700 cm⁻¹ (C=O) | Azo and carbonyl bonds |
(Advanced) How should researchers resolve contradictions in reported bioactivity data for azo-pyrazolone derivatives?
Answer:
Contradictions may arise from:
- Assay variability : Use standardized protocols (e.g., CLSI guidelines) for antimicrobial testing .
- Tautomerism : Characterize tautomeric ratios via XRD or NMR to correlate structure-activity relationships .
- Statistical rigor : Apply ANOVA to compare IC₅₀ values across multiple cell lines or bacterial strains .
Q. Example Workflow :
Synthesize and characterize tautomeric forms using XRD .
Test bioactivity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Validate results with dose-response curves and positive controls (e.g., ciprofloxacin) .
(Advanced) What experimental designs are suitable for studying environmental degradation pathways?
Answer:
Adopt a split-plot design to evaluate abiotic/biotic degradation :
- Photodegradation : Expose aqueous solutions to UV-Vis light; monitor via HPLC-MS .
- Biodegradation : Incubate with soil microbiota; quantify metabolites (e.g., chlorophenols) over time .
Q. Table 3: Degradation Study Parameters
| Parameter | Method | Key Metrics | Reference |
|---|---|---|---|
| Light exposure | 254 nm UV, 24–72 hours | Half-life (t₁/₂) | |
| Microbial activity | Soil slurry, 25°C, aerobic | Metabolite identification | |
| Analytical method | HPLC-MS (ESI+) | Detection limit: 0.1 ppm |
(Advanced) How can computational modeling predict the compound’s reactivity in synthesis or degradation?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., ethanol vs. DMSO) .
Example Application :
DFT studies on analogous azo compounds reveal that electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity at the azo bond, guiding synthetic modifications .
(Basic) What safety precautions are critical when handling this compound?
Answer:
- Hazard Classifications : Skin/eye irritant (Category 2); use PPE (gloves, goggles) .
- Waste disposal : Neutralize acidic/basic residues before incineration .
(Advanced) How do structural modifications (e.g., substituent changes) impact physicochemical properties?
Answer:
- Electron-withdrawing groups (e.g., -Cl, -NO₂) : Increase thermal stability but reduce solubility .
- Methyl groups (e.g., at pyrazolone C5) : Steric effects may hinder tautomerization, altering bioactivity .
Experimental Validation :
Compare melting points and logP values of derivatives to establish structure-property trends .
(Basic) What chromatographic methods are effective for purity analysis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
